REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2O.O=P(Cl)(Cl)[Cl:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2[Cl:18]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
|
Details
|
The RM was stirred at 120° C. for 17 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then the RM was cooled with an ice-bath
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Type
|
ADDITION
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Details
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before being slowly dropped onto ice-water
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Type
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FILTRATION
|
Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with cold water
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Type
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DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |